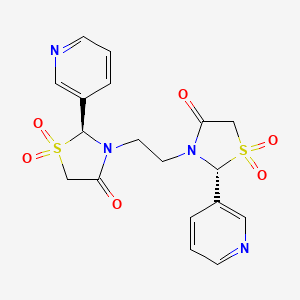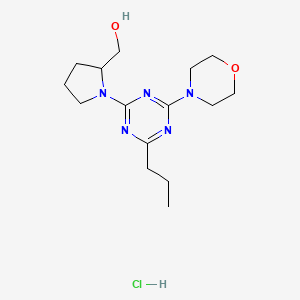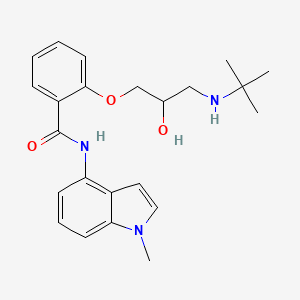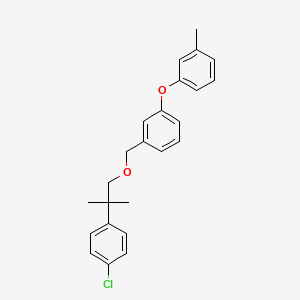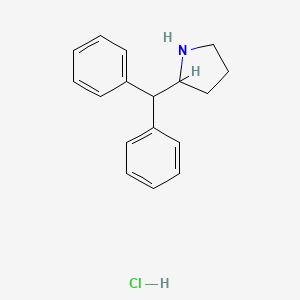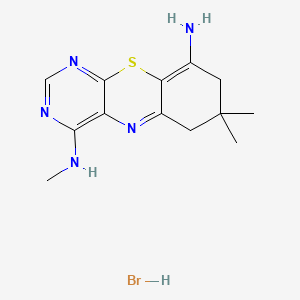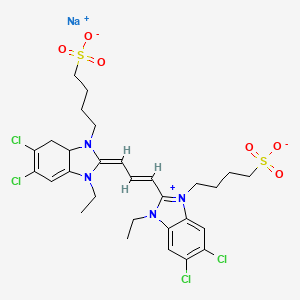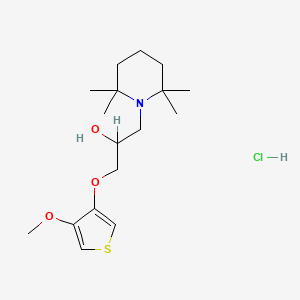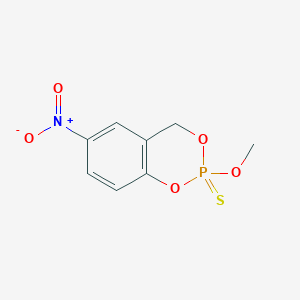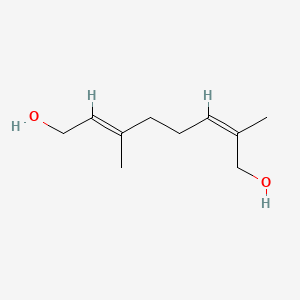
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-, also known as (E,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol can be achieved through several chemical routes. One common method involves the reaction of geraniol with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-2,6-octadiene-1,8-diol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,6-octadiene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bonds can produce saturated alcohols .
Scientific Research Applications
2,6-Dimethyl-2,6-octadiene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and diene system. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- (E,E)-2,6-Dimethyl-2,7-octadiene-1,6-diol
- (Z)-8-Hydroxygeraniol
- (2E,6Z)-3,7-Dimethyl-2,6-octadiene-1,8-diol
- 3,7-Dimethyl-2(Z),6(E)-octadiene-1,8-diol
Uniqueness
2,6-Dimethyl-2,6-octadiene-1,8-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
26488-98-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5- |
InChI Key |
PREUOUJFXMCMSJ-KWNZIKDBSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(/C)\CO |
Canonical SMILES |
CC(=CCO)CCC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


